

DBCO-Dextran sulfate (MW 40000) certificate of analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DBCO-Dextran sulfate (MW 40000)

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Technical Guide: DBCO-Dextran Sulfate (MW 40000)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dibenzocyclooctyne-Dextran Sulfate (DBCO-Dextran Sulfate) with a molecular weight of 40,000 Da. This document outlines its physicochemical properties, relevant experimental protocols, and potential applications in biomedical research and drug development.

Core Properties and Specifications

DBCO-Dextran Sulfate is a versatile bioconjugation reagent. The dextran sulfate backbone, a sulfated polysaccharide, offers biocompatibility and unique biological activities, while the DBCO group enables covalent attachment to azide-containing molecules via copper-free click chemistry. This makes it a valuable tool for targeted drug delivery, cell imaging, and tissue engineering.

Certificate of Analysis (Representative Data)

The following table summarizes the typical quantitative data for **DBCO-Dextran Sulfate (MW 40000)**. These values are compiled from representative certificates of analysis for Dextran Sulfate (MW 40000) and general specifications for DBCO-functionalized dextrans.

Parameter	Specification
Molecular Weight (Mw)	~40,000 Da[1][2][3][4]
Appearance	Off-white to light yellow powder[1][2]
Solubility	Readily soluble in water[5]
Sulfur Content	16-20% (for high sulfation)[6]
Degree of DBCO Substitution	1-50 DBCO groups per dextran molecule (varies by product)[7]
Optical Rotation ([α] _{D20})	+75° to +105°[1]
Storage	4°C, protect from light[1][7][8]

Key Applications and Experimental Protocols

DBCO-Dextran Sulfate (MW 40000) is utilized in a variety of research applications. Its properties make it suitable for constructing targeted drug delivery systems and for modeling inflammatory diseases.

Formulation of Nanoparticles for Targeted Drug Delivery

Dextran sulfate is widely used to create nanoparticles for encapsulating and delivering therapeutic agents.[9][10][11] The DBCO functionality allows for the attachment of targeting ligands, such as antibodies or peptides containing an azide group, to direct the nanoparticles to specific cells or tissues.

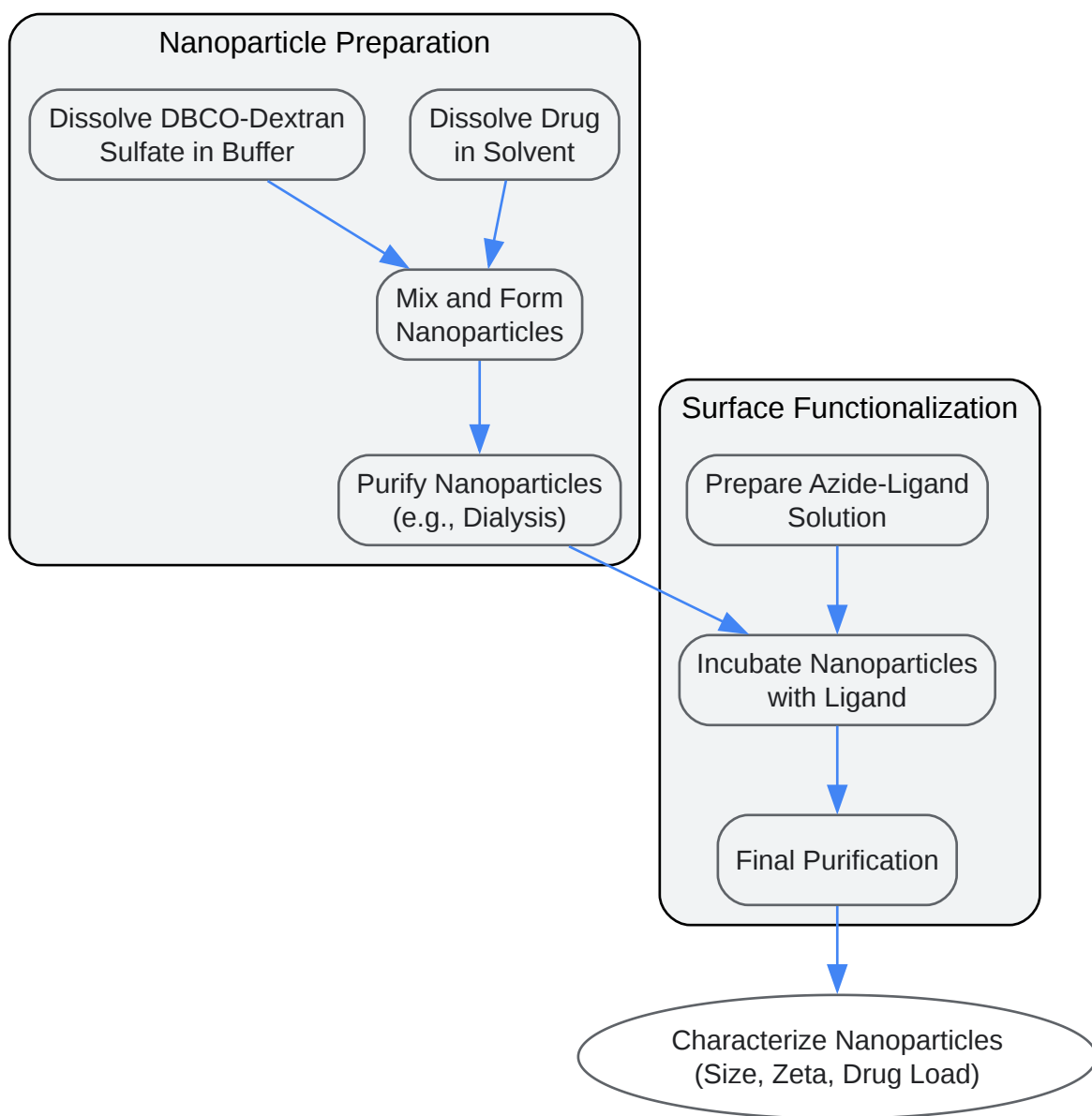
Experimental Protocol: Preparation of DBCO-Dextran Sulfate Nanoparticles

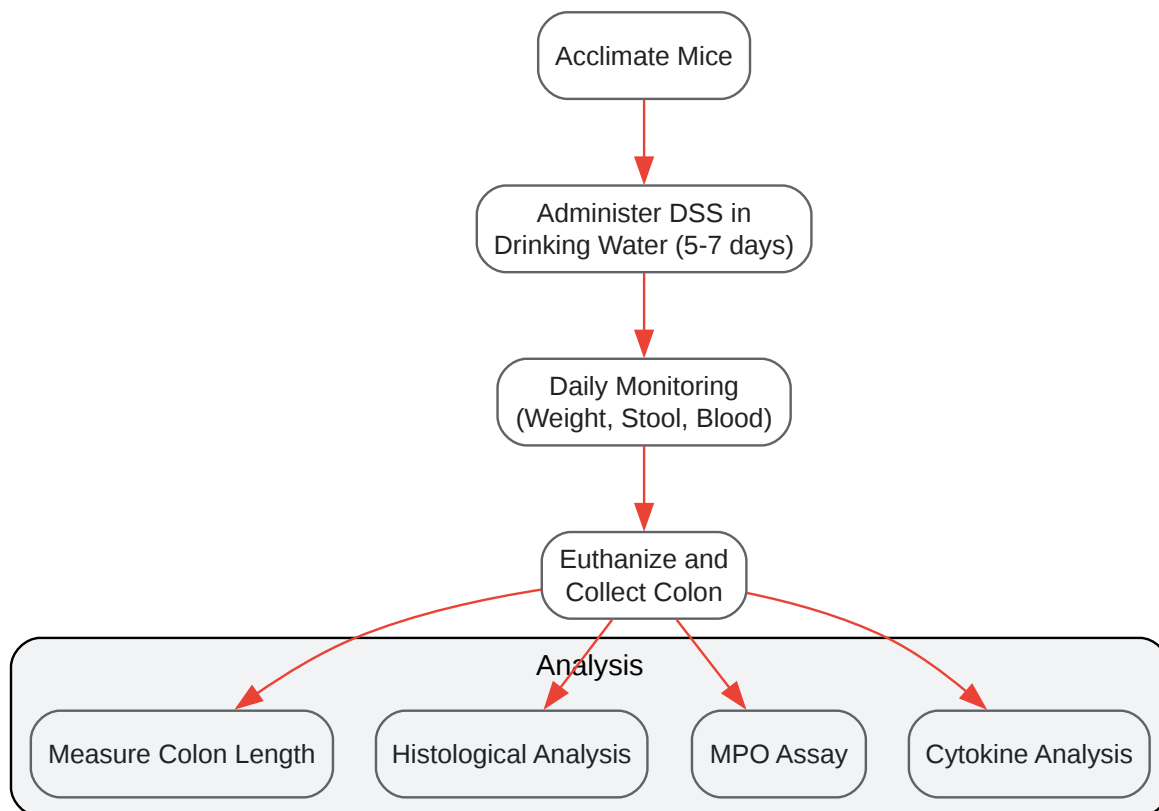
This protocol describes a general method for preparing drug-loaded nanoparticles with surface functionalization via copper-free click chemistry.

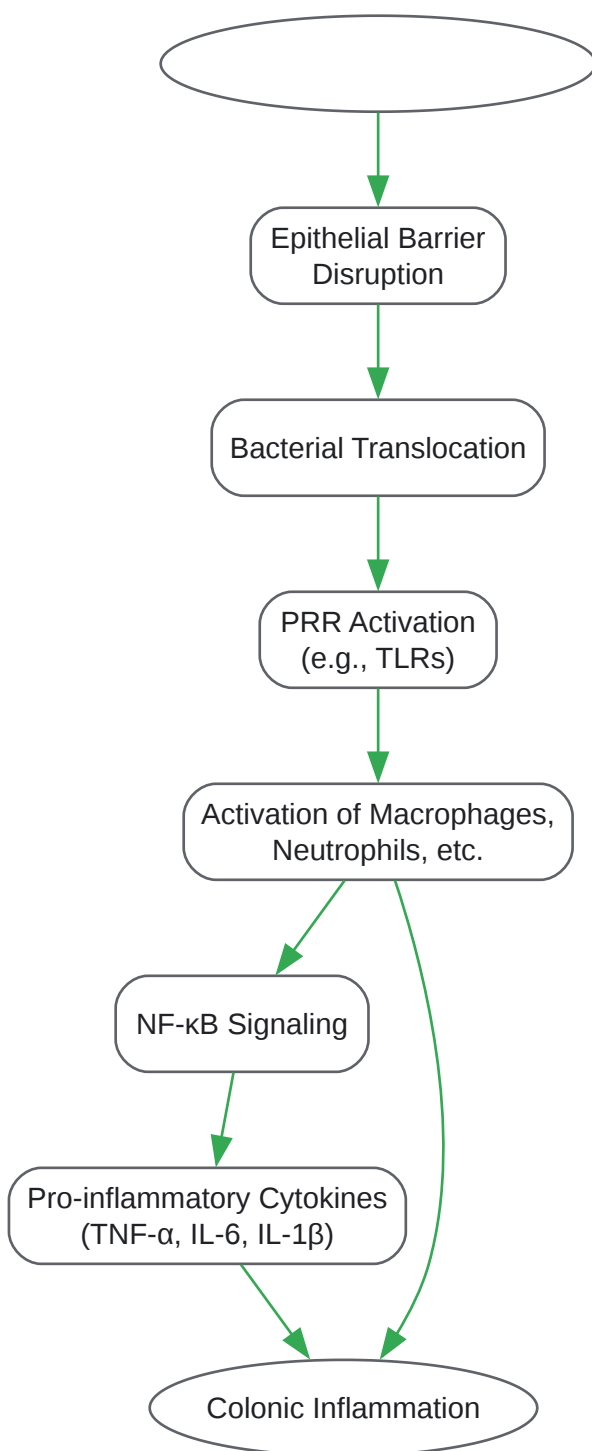
- **Dissolution:** Dissolve **DBCO-Dextran Sulfate (MW 40000)** in an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10 mg/mL.
- **Drug Encapsulation:**

- For hydrophobic drugs: Use a solvent-evaporation or nanoprecipitation method. Dissolve the drug in a water-miscible organic solvent (e.g., ethanol, DMSO). Add this solution dropwise to the stirring DBCO-Dextran Sulfate solution. The nanoparticles will self-assemble as the organic solvent diffuses.
- For hydrophilic drugs: Use a double emulsion method or complex coacervation.
- Purification: Remove the organic solvent and unencapsulated drug by dialysis against the aqueous buffer for 24-48 hours with frequent buffer changes.
- Surface Functionalization:
 - Dissolve the azide-functionalized targeting ligand in the same aqueous buffer.
 - Add the ligand solution to the nanoparticle suspension at a desired molar ratio.
 - Allow the copper-free click chemistry reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Final Purification and Characterization:
 - Remove unreacted ligand by dialysis or size exclusion chromatography.
 - Characterize the nanoparticles for size, zeta potential (using Dynamic Light Scattering), drug loading efficiency (e.g., via UV-Vis spectroscopy or HPLC), and surface functionalization (e.g., via FTIR or NMR).

Experimental Workflow for Nanoparticle Formulation







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- To cite this document: BenchChem. [DBCO-Dextran sulfate (MW 40000) certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555992#dbco-dextran-sulfate-mw-40000-certificate-of-analysis]

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